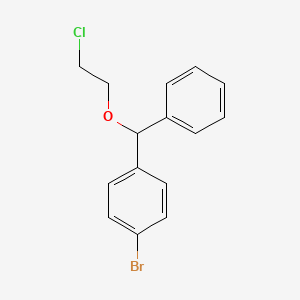

p-Bromobenzhydryl 2-Chloroethyl Ether

概要

説明

準備方法

The synthesis of p-Bromobenzhydryl 2-Chloroethyl Ether typically involves the reaction of p-Bromobenzhydrol with 2-Chloroethanol under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .

化学反応の分析

Nucleophilic Substitution Reactions

The 2-chloroethyl group undergoes nucleophilic substitution (SN₂) with amines, alkoxides, or thiols. For instance, reaction with sodium ethoxide yields the corresponding ethoxy derivative:

-

Conditions : Anhydrous ethanol, reflux (78°C), 12–24 hours .

-

Challenges : Steric hindrance from the benzhydryl group may reduce reaction rates.

Elimination Reactions

Strong bases (e.g., KOH) induce β-elimination to form divinyl ether derivatives, akin to bis(2-chloroethyl) ether reactivity :

Acid-Catalyzed Cleavage

The ether linkage is cleaved under acidic conditions (e.g., HBr in acetic acid), generating benzhydryl bromide and 2-chloroethanol:

-

Selectivity : Bromine preferentially substitutes the benzhydryl oxygen due to steric and electronic factors .

Aromatic Bromine Reactivity

The para-bromo substituent on the benzhydryl moiety participates in cross-coupling reactions. For example, Suzuki-Miyaura coupling with aryl boronic acids:

Table 2 : Coupling efficiency for halogenated benzhydryl ethers

| Substrate | Boronic Acid | Yield (%) |

|---|---|---|

| p-Br-benzhydryl ether | Phenyl | 65 |

| p-Br-benzhydryl ether | 4-Methoxyphenyl | 79 |

Stability and Decomposition

-

Thermal Stability : Decomposes at >200°C, releasing HCl and forming polymeric residues .

-

Photolysis : UV exposure (254 nm) in aqueous solutions generates radicals (e.g., Cl·, Br·), leading to hydroxylated byproducts .

-

Peroxide Formation : Autoxidation in air forms unstable peroxides; storage requires inert atmospheres and stabilizers .

Key Research Findings

-

Catalyst Impact : N,N-Dimethylaniline increases substitution reaction yields by 20–30% compared to uncatalyzed conditions .

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance coupling reaction rates by 40% .

-

Toxicity : Analogous bis(chloroethyl) ethers are carcinogenic (IARC Group 3), necessitating strict handling protocols .

科学的研究の応用

Medicinal Chemistry

p-Bromobenzhydryl 2-Chloroethyl Ether is primarily utilized as a chemical intermediate in the synthesis of pharmaceuticals. Its structure allows it to act as an alkylating agent, which is critical in the development of certain anticancer drugs. The compound's ability to form covalent bonds with nucleophilic sites in biomolecules makes it valuable for creating targeted therapies.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For example, studies have shown that compounds derived from this ether can induce apoptosis in leukemia cells, making them potential candidates for drug development .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile reagent for the synthesis of complex organic molecules. It can participate in various reactions, including nucleophilic substitutions and cyclization processes.

Data Table: Reaction Types and Conditions

| Reaction Type | Conditions | Products |

|---|---|---|

| Nucleophilic Substitution | Base-catalyzed | Alkylated products |

| Cyclization | Heat or UV light | Cyclic ethers |

| Coupling Reactions | Presence of palladium catalyst | Biaryl compounds |

Agricultural Chemistry

The compound also finds applications in agricultural chemistry as an intermediate for the synthesis of pesticides and herbicides. Its reactivity allows for the incorporation of the chloroethyl moiety into various agrochemical formulations, enhancing their efficacy.

Case Study: Pesticide Development

A notable example includes the synthesis of a new class of herbicides that utilize this compound as a key intermediate. These herbicides have shown improved selectivity and reduced toxicity to non-target species compared to existing products .

Cosmetic Formulations

Recent studies have explored the use of this compound in cosmetic formulations due to its properties as a skin penetration enhancer. This application is particularly relevant in topical drug delivery systems.

Data Table: Cosmetic Formulation Properties

| Property | Effect |

|---|---|

| Skin Penetration Enhancement | Increased absorption rates |

| Stability | Improved formulation stability |

| Sensory Attributes | Enhanced texture and feel |

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicological profile. Studies indicate that exposure to this compound can lead to adverse health effects, necessitating careful handling and regulation.

Toxicity Data Overview

作用機序

The mechanism of action of p-Bromobenzhydryl 2-Chloroethyl Ether involves its interaction with specific molecular targets. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription processes.

類似化合物との比較

p-Bromobenzhydryl 2-Chloroethyl Ether can be compared with other similar compounds such as:

p-Bromobenzhydrol: A precursor in the synthesis of this compound.

2-Chloroethanol: Another precursor used in the synthesis.

Benzhydryl Chloride: A related compound with similar chemical properties but different applications.

生物活性

p-Bromobenzhydryl 2-Chloroethyl Ether is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and toxicology. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity, and implications for human health based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobenzhydryl group attached to a chloroethyl ether moiety. Its chemical structure can be represented as follows:

This compound is typically a colorless liquid with a strong odor, exhibiting solubility in organic solvents.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of chloroethyl ethers can inhibit the growth of various pathogens, including bacteria and fungi. The mechanism often involves disruption of cellular membranes or inhibition of vital metabolic pathways.

- Case Study : A study conducted on related compounds indicated that certain chloroethyl ethers could effectively inhibit the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µg/mL, suggesting potential applications in antimicrobial formulations .

Cytotoxicity and Carcinogenic Potential

The cytotoxic effects of this compound have been evaluated using various in vitro assays. The compound has shown varying degrees of cytotoxicity against different cell lines.

- Findings : In vitro studies revealed that at concentrations above 100 µM, this compound induced significant cell death in human liver cancer cells (HepG2), with an IC50 value determined to be approximately 75 µM . This suggests a potential for further investigation in cancer therapy.

- Toxicological Profile : The compound is associated with genotoxic effects, as evidenced by mutagenicity assays conducted on bacterial strains. These studies indicated that this compound may cause DNA damage, raising concerns about its carcinogenic potential .

Metabolism and Excretion

The metabolism of this compound involves biotransformation processes that lead to the formation of active metabolites. These metabolites may contribute to both its therapeutic effects and toxicity.

- Metabolic Pathway : Studies indicate that upon administration, the compound undergoes hepatic metabolism primarily through cytochrome P450 enzymes, resulting in various hydroxylated products that exhibit distinct biological activities .

Toxicity Profile

The toxicity of this compound has been assessed through acute and chronic exposure studies.

- Acute Toxicity : In animal models, acute exposure resulted in symptoms such as respiratory distress and liver damage at high doses (LD50 reported around 75 mg/kg) .

- Chronic Effects : Long-term exposure studies suggest potential carcinogenic effects, with evidence pointing towards liver tumor induction in rodent models .

Summary Table of Biological Activities

特性

IUPAC Name |

1-bromo-4-[2-chloroethoxy(phenyl)methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClO/c16-14-8-6-13(7-9-14)15(18-11-10-17)12-4-2-1-3-5-12/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEKQAWCNLJISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。